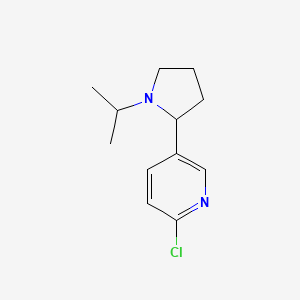

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine

Description

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1-isopropylpyrrolidine moiety at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

2-chloro-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C12H17ClN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |

InChI Key |

KWURMOCPCMNPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and receptor binding.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring critically influence molecular behavior. Below is a comparative analysis with key analogs:

Key Observations:

- Steric and Lipophilic Effects : The 1-isopropyl group in the target compound increases steric hindrance and lipophilicity compared to the methyl group in (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine . This may enhance membrane permeability in biological systems.

- Reactivity : The chloromethyl substituent in 2-Chloro-5-(chloromethyl)pyridine renders it highly reactive, favoring its use as a pesticide precursor, whereas the pyrrolidine-containing analogs are more stable and suited for pharmaceutical research.

Biological Activity

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a chlorine atom and an isopropylpyrrolidine moiety. This compound, with a molecular weight of approximately 238.75 g/mol, has garnered attention for its potential biological activities, which may be influenced by its specific structural characteristics.

Structural Characteristics

The structure of this compound is illustrated below:

This compound's unique isopropyl substitution on the pyrrolidine ring is believed to significantly impact its biological interactions and receptor binding capabilities.

Biological Activities

Research suggests that this compound may exhibit various biological activities. Similar compounds have been studied for potential therapeutic effects, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing mood and anxiety disorders.

- Antinociceptive Effects : Some derivatives have demonstrated analgesic properties, indicating potential use in pain management.

- Antimicrobial Properties : Certain pyridine derivatives possess antimicrobial activity, suggesting applications in treating infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine | Chlorine at position 2, methyl at position 5 | Less complex structure |

| 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine | Similar substitution pattern | Contains ethyl instead of isopropyl |

| 2-Chloro-5-(1-propylpyrrolidin-2-yl)pyridine | Similar substitution pattern | Contains propyl instead of isopropyl |

| 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine | Chlorine at position 2, methyl at position 5 | Contains piperidine instead of pyrrolidine |

The presence of different alkyl groups (methyl, ethyl, propyl) significantly influences the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine derivatives. For instance, a study indicated that similar compounds could act as inhibitors for various biological targets, including receptors involved in neurological functions and inflammatory responses.

- Antidepressant Activity : A study on related pyrrolidine derivatives demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects.

- Analgesic Properties : Research has shown that certain pyridine derivatives exhibit significant antinociceptive effects in animal models, highlighting their potential for pain management therapies.

- Antimicrobial Effects : Compounds structurally related to this compound have been tested against various bacterial strains, showing promising results in inhibiting microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.